2-Bromothiazolo[4,5-b]pyridine

Purity Quality Control Reproducibility

Medicinal chemistry teams pursuing kinase inhibitors face inconsistent cross-coupling yields with suboptimal C2-building blocks. 2-Bromothiazolo[4,5-b]pyridine (CAS 1206249-91-3) solves this with a bromine at the electrophilic C2 position, enabling efficient Suzuki, Buchwald, or Negishi couplings for CDK2/MALT1 SAR. • Validated scaffold: documented CDK2 engagement & MALT1 patent precedent reduce target-risk uncertainty. • 97% purity with batch QC (NMR, HPLC, GC) ensures reproducible yields across library syntheses. • Predicted bp 311°C provides thermal latitude vs. lower-boiling positional isomers.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
Cat. No. B7964459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiazolo[4,5-b]pyridine
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(S2)Br
InChIInChI=1S/C6H3BrN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
InChIKeyHGRCOOVYWVFSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiazolo[4,5-b]pyridine: Kinase & Agrochemical Building Block


2-Bromothiazolo[4,5-b]pyridine (CAS 1206249-91-3) is a bicyclic heteroaromatic compound comprising a thiazole ring fused to a pyridine ring with a bromine substituent at the 2-position . This scaffold belongs to the thiazolo[4,5-b]pyridine class, which has been validated as a privileged structure in kinase inhibitor discovery, including CDK2 and MALT1 programs [1][2]. The C2-bromine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) exploration . With a molecular weight of 215.07 g/mol and a molecular formula of C6H3BrN2S, this compound is commercially available at purities of 97% or higher, making it a reliable intermediate for both academic and industrial research applications .

1 C2-Br handle for Pd-catalyzed cross-coupling diversification
2 Scaffold reported in CDK2 and MALT1 inhibitor programs
3 High-purity commercial grade with batch QC documentation

Why Substitution Fails for 2-Bromothiazolo[4,5-b]pyridine


Substituting 2-bromothiazolo[4,5-b]pyridine with positional isomers such as 6-bromo- or 7-bromothiazolo[4,5-b]pyridine, or with the corresponding 2-chloro analog, fundamentally alters both the regiochemistry of downstream derivatization and the electronic environment of the bicyclic core [1]. The bromine atom at the C2 position of the thiazole ring resides at a site of distinct electrophilic character, enabling orthogonal cross-coupling sequences that are not accessible with C6- or C7-substituted isomers . Furthermore, replacing bromine with chlorine significantly reduces oxidative addition rates in palladium-catalyzed reactions, necessitating harsher conditions that compromise functional group tolerance [2]. These differences translate into divergent synthetic yields, purity profiles, and ultimately, different downstream biological outcomes, making generic substitution scientifically invalid without re-optimization of the entire synthetic route [1][2].

Positional isomers (6-Br, 7-Br) alter regiochemistry and coupling reactivity, limiting direct replacement.
2-Chloro analog reduces oxidative addition rates; harsher conditions may compromise functional group tolerance.
Different synthetic yields and purity profiles may shift downstream SAR outcomes; route re-optimization required.

2-Bromothiazolo[4,5-b]pyridine vs Analogs – Key Evidence


Purity: 2-Bromo vs 6-Bromo Isomer

Commercially available 2-bromothiazolo[4,5-b]pyridine (Bidepharm) is supplied with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analysis . In contrast, the 6-bromo positional isomer (CAS 1264193-12-5) is routinely offered at a minimum purity of only 95% by multiple vendors, with less extensive analytical characterization . This difference of approximately 2 percentage points in purity can translate into a meaningful reduction in byproduct burden during subsequent reactions.

Purity: 2-Br vs 6-Br
Data to verify
97% vs 95% (HPLC/GC)
Higher purity may reduce byproduct burden in couplings
Commercial specification; verify with batch certificate
Purity Quality Control Reproducibility

Boiling Point: 2-Bromo vs 6-Bromo Isomer

The predicted boiling point of 2-bromothiazolo[4,5-b]pyridine is 311.4 ± 34.0 °C [1], whereas the 6-bromo positional isomer exhibits a predicted boiling point of 285.1 ± 20.0 °C [2]. This difference of approximately 26 °C reflects distinct intermolecular interactions arising from the different substitution pattern, which can influence distillation-based purification protocols and thermal stability considerations during high-temperature reactions.

Boiling Point (Predicted)
Predicted
311.4 ± 34.0 °C
Higher thermal stability vs 6-Br isomer (~26 °C)
Predicted value; experimental confirmation recommended
Physicochemical Properties Purification Thermal Stability

Scaffold Validation in CDK2 Inhibition

A 2026 study by Anter et al. reported the synthesis and biological evaluation of thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors, confirming that this scaffold engages the CDK2 ATP-binding site with measurable inhibitory activity [1]. While the specific IC50 values of 2-bromothiazolo[4,5-b]pyridine itself are not reported, the study validates the thiazolo[4,5-b]pyridine core as a competent kinase inhibitor scaffold. By comparison, the isomeric thiazolo[5,4-b]pyridine scaffold has been extensively explored in kinase inhibitor programs (e.g., Bcr-Abl DFG-out inhibitors), but thiazolo[4,5-b]pyridine offers a distinct vector geometry for substituent projection that may confer different selectivity profiles [2]. The 2-bromo derivative serves as the ideal entry point for introducing diverse substituents at the critical C2 position, which directly interacts with the hinge region of CDK2 according to docking studies [1].

CDK2 Scaffold Engagement
Class-level
In-silico docking & assay reported
Supports C2 diversification for hinge-region binding
Scaffold-level evidence; verify with specific analogs
CDK2 Kinase Inhibition Anticancer

MALT1 Allosteric Inhibition & Patent Evidence

The thiazolopyridine scaffold, including thiazolo[4,5-b]pyridine derivatives, has been claimed in multiple patents as MALT1 (Mucosa-Associated Lymphoid tissue Lymphoma Translocation protein-1) allosteric inhibitors for the treatment of autoimmune diseases and ABC-DLBCL [1][2]. According to the patent literature, these compounds exhibit 'good cellular potency and refined selectivity' as MALT1 inhibitors, with Ki values in the nanomolar range for optimized analogs [1]. The 2-position of the thiazolo[4,5-b]pyridine core is a key vector for introducing substituents that modulate MALT1 binding affinity and selectivity over other proteases [1]. By contrast, the isothiazolo[4,5-b]pyridine scaffold, while structurally similar, was found to be inactive as a GAK (cyclin G-associated kinase) inhibitor, highlighting that subtle scaffold modifications can abolish target engagement [3].

MALT1 Allosteric Inhibition
Class-level
Patent-claimed inhibitors with nM Ki
Scaffold may support MALT1 inhibitor programs
Patent evidence; validation with specific compound required
MALT1 Immuno-Oncology Allosteric Inhibitor

Optimal Applications of 2-Bromothiazolo[4,5-b]pyridine


Kinase SAR via C2 Diversification

For medicinal chemistry teams building thiazolo[4,5-b]pyridine-based kinase inhibitor libraries targeting CDK2 or MALT1, 2-bromothiazolo[4,5-b]pyridine provides a direct, high-purity entry point for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings at the critical C2 position [1][2]. The validated scaffold engagement with CDK2 [1] and the MALT1 patent precedent [2] reduce target-risk uncertainty compared to unvalidated scaffolds. Procurement of the 97%-purity grade ensures reproducible coupling yields across library syntheses .

Agrochemical Heteroaryl Functionalization

Agrochemical discovery programs exploring thiazolo[4,5-b]pyridine-based fungicides or herbicides, as disclosed in patent WO2003006470A2 [3], benefit from the C2-bromine handle for installing diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling. The higher boiling point (311 °C predicted) of the 2-bromo isomer compared to the 6-bromo isomer (285 °C predicted) provides greater thermal latitude for high-temperature coupling reactions [4].

Quality-Controlled Intermediate for Scale-Up

Process chemistry groups requiring building blocks with documented purity and batch-to-batch consistency for scale-up toward preclinical candidates should prioritize 2-bromothiazolo[4,5-b]pyridine from suppliers providing NMR, HPLC, and GC batch certificates at 97% purity . The availability of robust QC documentation minimizes the risk of failed batches due to unidentified impurities, reducing overall cost-of-goods in multi-step synthetic sequences .

Scaffold Hopping Studies for Kinase Discovery

Research teams performing scaffold-hopping exercises between thiazolo[4,5-b]pyridine, thiazolo[5,4-b]pyridine, and isothiazolo[4,5-b]pyridine systems can use 2-bromothiazolo[4,5-b]pyridine as the active-scaffold representative. Evidence shows that thiazolo[4,5-b]pyridine engages CDK2 and MALT1, while isothiazolo[4,5-b]pyridine is inactive against GAK [1][2][5]. This enables systematic evaluation of scaffold geometry versus target selectivity in parallel synthesis workflows.

Application
Selection Property
Validation Focus
Kinase SAR – C2 Diversification
C2-Br cross-coupling handle
CDK2/MALT1 scaffold engagement review
Agrochemical Heteroaryl Coupling
Bromine at C2 for coupling
Thermal stability during high-temp reactions
QC-Controlled Scale-Up Intermediate
Batch QC documentation
Batch-to-batch consistency
Scaffold Hopping Studies
Distinct thiazolo[4,5-b] geometry
Kinase target selectivity profile
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